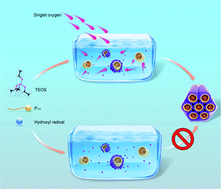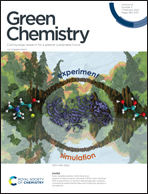Singlet oxygen-promoted one-pot synthesis of highly ordered mesoporous silica materials via the radical route†
Green Chemistry Pub Date: 2022-05-27 DOI: 10.1039/D2GC00869F
Abstract
The emergence of the free radical route has eliminated the need for a strong acid to catalyze the hydrolysis and condensation of silica species during the hydrothermal synthesis of highly ordered mesoporous silica materials. However, this approach is limited by low catalytic efficiency. Hence, the reaction process must be divided into two steps: hydrolysis and polymerization. Here, an acid-free green synthesis strategy was proposed for the one-pot synthesis of highly ordered mesoporous materials via the radical route with singlet oxygen promotion. The prepared materials exhibit a standard ordered mesoporous structure. Density functional theory calculations suggest that singlet oxygen cooperated with hydroxyl free radicals have higher catalytic activity than individual hydroxyl free radicals for tetraethyl orthosilicate hydrolysis. This synthesis approach overcomes the challenge in the direct one-pot acid-free synthesis of highly ordered materials and provides a facile and environmentally friendly route for the future large-scale production of ordered mesoporous materials.


Recommended Literature
- [1] Mechanisms and modelling of phosphorus solid–liquid transformation during the hydrothermal processing of swine manure
- [2] Synchronization of opening and closing of two gramicidin A channels pulled together by a linker: possible relevance to channel clustering†
- [3] Front cover
- [4] Role of functionalization: strategies to explore potential nano-bio applications of magnetic nanoparticles
- [5] Mapping technique for biodistribution of elements in a model organism, Caenorhabditis elegans, after exposure to copper nanoparticles with microbeam synchrotron radiation X-ray fluorescence†
- [6] ZIF-9(iii) nanosheets synthesized in ionic liquid/ethanol mixture for efficient photocatalytic hydrogen production†
- [7] Recent developments in the selective dispersion of single-walled carbon nanotubes using conjugated polymers
- [8] Nitrogen-self-doped graphene-based non-precious metal catalyst with superior performance to Pt/C catalyst toward oxygen reduction reaction†
- [9] Equilibration of granular subsystems†
- [10] Fabrication of graphene oxide/montmorillonite nanocomposite flexible thin films with improved gas-barrier properties †










